molecular formula C5H7F3O4 B8113174 5,5,5-Trifluoro-4,4-dihydroxypentanoic acid

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid

Cat. No.: B8113174
M. Wt: 188.10 g/mol
InChI Key: TUNXCOWHUZSENS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a trifluoromethyl (-CF₃) group at the C5 position and hydroxyl (-OH) groups at the C4 positions.

Properties

IUPAC Name

5,5,5-trifluoro-4,4-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O4/c6-5(7,8)4(11,12)2-1-3(9)10/h11-12H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNXCOWHUZSENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated organic compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pentanoic acid backbone with two hydroxyl groups and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell walls and inhibit key metabolic enzymes.

  • Case Study : In a comparative study, this compound demonstrated effective inhibition against several strains of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were recorded as follows:
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could be further developed into an antimicrobial agent.

The mechanism by which this compound exerts its antibacterial effects involves:

  • Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism by forming stable complexes with active sites.

Research Findings

Recent studies have focused on the pharmacological potential of this compound in various fields:

  • Pharmacology : Investigations into its role as a potential lead compound for new antibiotics have shown promise due to its unique chemical structure and biological activity.
  • Agrochemistry : Its antifungal properties have led to research into its application in crop protection against fungal pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Hydroxy-5-(trichloromethyl)dihydrofuran-2(3H)-oneContains trichloromethyl groupModerate antibacterial activity
2-Imino-2,5-dihydrofuranonesDiverse biological activitiesAntimicrobial and anti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5,5-Trifluoro-4,4-dihydroxypentanoic acid (hypothetical structure inferred from nomenclature) to structurally related fluorinated pentanoic acid derivatives documented in the evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Applications/Notes Reference
This compound (hypothetical) C5: -CF₃; C4: -OH, -OH Carboxylic acid, diol Potential pharmaceutical intermediate (inferred) N/A
5,5,5-Trifluoropentanoic acid C5: -CF₃ Carboxylic acid Precursor for amino acid synthesis
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C5: -CF₃; C2, C4: oxo; C1: ethyl ester Diketone, ester Fluorescent ligand synthesis
4-Amino-5,5,5-trifluoropentanoic acid C5: -CF₃; C4: -NH₂ Carboxylic acid, amine Unnatural amino acid analog
3-Methyl-5,5,5-trifluoropentanoic acid C5: -CF₃; C3: -CH₃ Carboxylic acid, methyl branch Intermediate in deutero-labeled compounds

Key Differences

Acidity and Reactivity: The dihydroxy groups in the target compound likely increase acidity compared to 5,5,5-trifluoropentanoic acid (pKa ~2.5–3.0 for similar fluorinated acids) due to inductive effects and hydrogen bonding . Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate exhibits lower acidity (ester group) but higher electrophilicity due to diketone functionalities, enabling nucleophilic substitutions .

Lipophilicity and Solubility: The dihydroxy groups reduce lipophilicity (logP ~0.5–1.5 estimated) compared to ethyl dioxo derivatives (logP ~1.8–2.5) . Amino-substituted analogs (e.g., 4-amino-5,5,5-trifluoropentanoic acid) show moderate solubility in polar solvents, influenced by zwitterionic properties .

Synthetic Accessibility: 5,5,5-Trifluoropentanoic acid is synthesized via hydrolysis of nitriles or kinetic resolution .

Table 2: Physical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C)
5,5,5-Trifluoropentanoic acid C₅H₇F₃O₂ 156.10 180–185 (est.) 30–35
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C₇H₇F₃O₄ 212.12 Not reported Not reported
4-Amino-5,5,5-trifluoropentanoic acid C₅H₈F₃NO₂ 183.12 Not reported >200 (decomposes)

Limitations and Contradictions in Evidence

  • No direct data on this compound were found; comparisons are inferred from structural analogs.
  • Conflicting nomenclature exists (e.g., "5,5,5-Trifluoro-2,4-dioxopentanoic acid ethyl ester" vs. "Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate") .

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